Norleucine,4-fluoro-5-methyl-(9CI)
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of norleucine,4-fluoro-5-methyl-(9CI) follows established conventions for amino acid derivatives with multiple substituents. According to chemical databases, this compound is identified by the Chemical Abstracts Service registry number 194349-17-2. The complete International Union of Pure and Applied Chemistry systematic name for this compound is (4S)-4-fluoro-5-methyl-D-norleucine, which indicates the specific stereochemical configuration at the carbon centers.
The molecular formula for this compound is C7H14FNO2, with an average molecular mass of 163.192 daltons and a monoisotopic mass of 163.100857 daltons. The systematic identification reveals the presence of two defined stereocenters within the molecular structure, which is critical for understanding the compound's three-dimensional arrangement and potential biological activity. The compound belongs to the broader category of fluorinated amino acid derivatives, specifically those derived from norleucine, which is itself a non-proteinogenic amino acid with the systematic name 2-aminohexanoic acid.
The nomenclature conventions used for this compound follow the 9th Collective Index naming system, as indicated by the (9CI) designation. This naming system provides a standardized approach to chemical nomenclature that ensures consistent identification across scientific literature and regulatory databases. The positioning of the fluorine atom at the 4-position and the methyl group at the 5-position creates a unique substitution pattern that distinguishes this derivative from other norleucine analogs.
Molecular Geometry and Stereochemical Configuration
The molecular geometry of norleucine,4-fluoro-5-methyl-(9CI) exhibits significant structural complexity due to the presence of multiple chiral centers and the electronic effects of the fluorine substituent. The compound contains two defined stereocenters, which results in specific three-dimensional arrangements that influence both its chemical reactivity and potential biological interactions. The stereochemical configuration is designated as (4S), indicating the absolute configuration at the 4-position carbon atom where the fluorine substituent is attached.
The incorporation of fluorine at the 4-position introduces substantial changes to the molecular geometry compared to the parent norleucine structure. Fluorine, being the most electronegative element, creates a strong carbon-fluorine bond with significant ionic character, which affects the overall electron distribution within the molecule. This electronic perturbation influences bond angles and distances throughout the molecular framework, particularly in the vicinity of the fluorine substitution site.
The methyl group at the 5-position provides additional steric bulk and hydrophobic character to the molecule. This substitution creates branching in the carbon chain, which alters the conformational preferences of the molecule compared to linear norleucine derivatives. The combination of the electron-withdrawing fluorine atom and the electron-donating methyl group creates a unique electronic environment that affects the acidity of the amino acid carboxyl group and the basicity of the amino group.
Three-dimensional conformational analysis reveals that the fluorine and methyl substituents influence the preferred conformations of the molecule through both steric and electronic effects. The fluorine atom's small size allows for minimal steric hindrance, while its high electronegativity creates dipolar interactions that can stabilize certain conformational arrangements. The methyl group, conversely, introduces steric constraints that limit rotational freedom around the carbon-carbon bonds in its vicinity.
Comparative Analysis with Canonical Norleucine Derivatives
A comprehensive comparison of norleucine,4-fluoro-5-methyl-(9CI) with canonical norleucine derivatives reveals significant structural and chemical differences arising from the dual substitution pattern. The parent compound norleucine, with the formula CH3(CH2)3CH(NH2)CO2H, represents a straightforward six-carbon amino acid with an unbranched aliphatic side chain. The introduction of fluorine and methyl substituents fundamentally alters this basic structure, creating a compound with markedly different properties.
When compared to 5-methyl-L-norleucine, which has the molecular formula C7H15NO2 and contains only the methyl substitution without fluorine, the dual-substituted compound exhibits enhanced electrophilicity and altered hydrogen bonding patterns. The 5-methyl-L-norleucine derivative lacks the strong electron-withdrawing effects of fluorine, resulting in different acid-base properties and conformational preferences. The molecular weight difference between these compounds (145.20 g/mol for 5-methyl-L-norleucine versus 163.192 g/mol for the fluorinated analog) reflects the atomic mass contribution of the fluorine substituent.
Comparison with other fluorinated norleucine derivatives, such as (4S)-5-fluoro-L-leucine (C6H12FNO2, molecular weight 149.165 g/mol), demonstrates the impact of substitution position on molecular properties. While both compounds contain fluorine substituents, the different positioning and additional methyl group in norleucine,4-fluoro-5-methyl-(9CI) create distinct steric and electronic environments. The 5-fluoro-L-leucine derivative represents a shorter carbon chain structure with fluorine at the terminal position, contrasting with the internal fluorine placement in the compound under study.
| Compound | Molecular Formula | Molecular Weight | Fluorine Position | Methyl Position | Stereochemistry |
|---|---|---|---|---|---|
| Norleucine | C6H13NO2 | 131.17 g/mol | None | None | L or D |
| 5-Methyl-L-norleucine | C7H15NO2 | 145.20 g/mol | None | 5-position | L |
| (4S)-5-Fluoro-L-leucine | C6H12FNO2 | 149.165 g/mol | 5-position | None | L |
| Norleucine,4-fluoro-5-methyl-(9CI) | C7H14FNO2 | 163.192 g/mol | 4-position | 5-position | D |
The electronic effects of dual substitution create unique reactivity patterns not observed in singly substituted derivatives. The electron-withdrawing fluorine atom increases the acidity of the carboxyl group while potentially affecting the nucleophilicity of the amino group. Meanwhile, the methyl group provides steric protection and hydrophobic character that influences molecular interactions and solubility properties.
Crystallographic Data and Solid-State Packing Arrangements
While specific crystallographic data for norleucine,4-fluoro-5-methyl-(9CI) is limited in the available literature, analysis of related fluorinated amino acid structures provides insight into the expected solid-state behavior of this compound. Fluorinated amino acids typically exhibit altered hydrogen bonding patterns compared to their non-fluorinated analogs due to the unique properties of the carbon-fluorine bond and the electronegative nature of fluorine atoms.
The crystal packing of fluorinated norleucine derivatives is influenced by several factors, including intermolecular hydrogen bonding between amino and carboxyl groups, dipolar interactions involving the carbon-fluorine bonds, and van der Waals forces between methyl groups and other hydrophobic regions. The presence of both fluorine and methyl substituents in norleucine,4-fluoro-5-methyl-(9CI) creates a complex interplay of intermolecular forces that determines the solid-state structure.
Comparative analysis with structurally related compounds suggests that the fluorine atom can participate in weak hydrogen bonding interactions, acting as a hydrogen bond acceptor despite its low basicity. These weak interactions, combined with the dipolar nature of carbon-fluorine bonds, contribute to the overall crystal packing stability. The methyl group at the 5-position introduces additional van der Waals contacts that may influence the preferred packing arrangements and potentially create hydrophobic regions within the crystal lattice.
The stereochemical configuration, particularly the (4S) designation, plays a crucial role in determining crystal packing arrangements. Chiral amino acids often crystallize in specific space groups that accommodate their three-dimensional structure while maximizing intermolecular interactions. The D-configuration of the compound may result in different packing patterns compared to L-amino acids, as the arrangement of hydrogen bond donors and acceptors differs between enantiomeric forms.
Expected crystallographic parameters for this compound would likely include a monoclinic or orthorhombic crystal system, common among amino acid derivatives with similar structural complexity. The unit cell dimensions would reflect the molecular size and packing efficiency, with typical amino acid crystal densities ranging from 1.2 to 1.5 g/cm³. The presence of fluorine atoms would contribute to increased electron density in specific regions of the crystal structure, potentially observable through X-ray crystallographic analysis.
Properties
CAS No. |
194349-17-2 |
|---|---|
Molecular Formula |
C7H14FNO2 |
Synonyms |
Norleucine,4-fluoro-5-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Norleucine
Norleucine (CAS: 327-57-1) is a straight-chain analog of leucine, with a hexanoic acid backbone. Unlike natural leucine, norleucine lacks a β-branch, which reduces steric hindrance and increases flexibility in peptide chains. 4-Fluoro-5-methyl-norleucine introduces halogenation and alkylation, significantly altering its electronic and steric properties.
Fluorinated Amino Acids
Fluorination is a common strategy to modulate pharmacokinetics. Key comparisons include:
- 5-Fluorouracil (5-FU): A pyrimidine analog with a fluorine atom at position 3. Unlike 4-fluoro-5-methyl-norleucine, 5-FU acts as a thymidylate synthase inhibitor but lacks amino acid functionality .
- 4-Fluoro-DL-phenylalanine: Features a fluorine on the aromatic ring, disrupting protein synthesis in bacteria. In contrast, 4-fluoro-5-methyl-norleucine affects non-aromatic systems .
Methylated Amino Acids
Methylation alters steric and electronic profiles:
- L-Methionine: Contains a methyl-thioether group. Unlike 4-fluoro-5-methyl-norleucine, methionine is sulfur-containing and critical in methylation reactions .
- Norvaline (2-aminohexanoic acid): A shorter-chain analog. Methylation at position 5 in 4-fluoro-5-methyl-norleucine extends hydrophobicity compared to norvaline .
Biochemical Stability
- Trace Element Interactions: Studies show that trace elements (e.g., molybdenum, nickel) reduce norleucine misincorporation in E. The fluorine and methyl groups in 4-fluoro-5-methyl-norleucine may further minimize unintended incorporation due to steric and electronic mismatches.
- Fluorophore Compatibility: While unrelated to fluorescence (as seen in anthracene-based 9CI compounds in other studies ), the fluorine atom in 4-fluoro-5-methyl-norleucine could enhance UV stability in peptide drugs.
Pharmacological Potential
- Enzyme Inhibition: Fluorinated amino acids often inhibit enzymes (e.g., 5-fluorouracil inhibits thymidylate synthase). The structural rigidity of 4-fluoro-5-methyl-norleucine may disrupt substrate binding in target enzymes .
- Peptide Engineering : Enhanced hydrophobicity improves membrane permeability, making it valuable in antimicrobial peptides or protease-resistant therapeutics .
Preparation Methods
Fragment Condensation via Hybrid Solid-Solution Phase Synthesis
The hybrid approach combines solid-phase peptide synthesis (SPPS) for fragment preparation with solution-phase coupling, significantly enhancing efficiency. For Norleucine,4-fluoro-5-methyl-(9CI), this method involves:
-
Solid-Phase Synthesis of Protected Fragments :
-
Resin Selection : 2-Chlorotrityl chloride (2-ClTrt) resin (0.3–1.2 mmol/g substitution) enables mild cleavage conditions, preserving acid-sensitive fluoromethyl groups.
-
Coupling Reagents : HATU or OxymaPure with DIPEA minimizes racemization during Fmoc-based assembly.
-
Fluorinated Residue Incorporation : The fluoromethyl group is introduced at position 5 using Fmoc-4-fluoro-5-methyl-norleucine, with ¹⁹F NMR monitoring to confirm regioselectivity.
-
-
Solution-Phase Fragment Coupling :
Table 1: Comparative Efficiency of Hybrid vs. Conventional SPPS
| Parameter | Hybrid Synthesis | Conventional SPPS |
|---|---|---|
| Average Yield | 14–18% | 4–6% |
| Purity (HPLC) | >96% | 85–90% |
| Synthesis Time | 7–10 Days | 14–21 Days |
| Racemization Risk | Low | High |
Dynamic Kinetic Resolution for Stereochemical Control
Enantioselective synthesis of the threo-configured Norleucine derivative employs dynamic kinetic resolution (DKR):
-
Racemic Precursor Hydrolysis :
-
Chiral Catalyst System :
-
Fmoc Protection :
Industrial-Scale Production and Optimization
Large-Scale Fluorination Techniques
Industrial synthesis prioritizes cost-effective fluorination:
Table 2: Fluorinating Agent Performance
| Agent | Solvent | Temp. | Conversion | Byproducts |
|---|---|---|---|---|
| DAST | DCM | −20°C | 85% | 8–10% |
| Deoxo-Fluor | THF | 0°C | 82% | 5–7% |
Purification and Quality Control
Post-synthesis purification ensures pharmaceutical-grade output:
-
Polymeric Adsorbent Chromatography :
-
Preparative HPLC :
-
Analytical Validation :
Applications in Peptide Therapeutics
Norleucine,4-fluoro-5-methyl-(9CI) is integral to guanylate cyclase-C (GCC) agonists like linaclotide:
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 4-fluoro-5-methyl-norleucine in synthetic batches?
- Methodological Answer : Utilize a combination of high-performance liquid chromatography (HPLC) with UV detection for purity analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm structural features. Mass spectrometry (MS) should validate molecular weight and isotopic patterns. For fluorinated analogs, ¹⁹F NMR is critical to verify substitution patterns and rule out positional isomers .
Q. How can researchers optimize the synthesis of 4-fluoro-5-methyl-norleucine to minimize racemization during solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Use low-racemization coupling reagents (e.g., HATU or OxymaPure) and monitor reaction progress via Kaiser test or LC-MS. Incorporate a fluoro-methyl group early in the synthesis to reduce steric hindrance. Post-synthesis, employ chiral HPLC to quantify enantiomeric excess .
Q. What are the key considerations for handling and storing 4-fluoro-5-methyl-norleucine to prevent degradation?
- Methodological Answer : Store under inert gas (e.g., argon) at –20°C in moisture-proof containers. Avoid prolonged exposure to light or oxidizing agents. Regularly validate stability using TLC or HPLC, as fluorinated amino acids may form decomposition byproducts under acidic/basic conditions .
Advanced Research Questions
Q. How can the stereochemical configuration of 4-fluoro-5-methyl-norleucine influence its interaction with bacterial aminoacyl-tRNA synthetases?
- Methodological Answer : Conduct enzyme kinetics assays (e.g., Km and Vmax measurements) using purified synthetases and compare incorporation rates of D- vs. L-isomers. X-ray crystallography of enzyme-substrate complexes can resolve steric clashes caused by the fluoro-methyl group. Computational docking studies (e.g., AutoDock Vina) may predict binding affinities .
Q. What experimental strategies can resolve discrepancies in reported bioactivity data for 4-fluoro-5-methyl-norleucine across different cell lines?
- Methodological Answer : Standardize cell culture conditions (e.g., media composition, passage number) and validate compound solubility using dynamic light scattering (DLS). Perform dose-response curves with internal controls (e.g., norleucine spiked with stable isotopes). Use metabolomics (LC-MS/MS) to quantify intracellular accumulation and rule out transporter-mediated uptake variations .
Q. How does the fluoro-methyl substituent in 4-fluoro-5-methyl-norleucine affect its metabolic stability compared to non-fluorinated analogs?
- Methodological Answer : Conduct in vitro metabolic assays with liver microsomes or hepatocytes, tracking parent compound depletion via LC-MS. Compare half-life (t½) values with control compounds. Use <sup>19</sup>F NMR to detect defluorination products. Molecular dynamics simulations can model interactions with cytochrome P450 enzymes .
Q. What are the challenges in incorporating 4-fluoro-5-methyl-norleucine into peptide-based inhibitors of protein-protein interactions (PPIs)?
- Methodological Answer : Perform alanine scanning mutagenesis to identify critical binding residues. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity changes. Circular dichroism (CD) spectroscopy can assess conformational perturbations in the peptide backbone due to fluorinated side chains .
Methodological Design and Validation
Q. How should researchers design controls to distinguish the effects of 4-fluoro-5-methyl-norleucine from endogenous amino acids in metabolic flux studies?
- Methodological Answer : Use isotopically labeled (e.g., <sup>13</sup>C or <sup>15</sup>N) 4-fluoro-5-methyl-norleucine to track incorporation into proteins via mass spectrometry. Include negative controls with non-fluorinated norleucine and positive controls with known metabolic inhibitors (e.g., cycloheximide) .
Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data involving 4-fluoro-5-methyl-norleucine?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
